2-Aminobenzothiazole Hydrochloride
Overview
Description
2-Aminobenzothiazole is a heterocyclic compound that has garnered significant attention due to its wide range of applications in synthetic organic chemistry and its potent pharmacological activities. It serves as a versatile scaffold for the synthesis of various derivatives and can act as a reactant or intermediate in the formation of diverse fused heterocyclic structures .
Synthesis Analysis
The synthesis of 2-aminobenzothiazoles has been achieved through various methodologies. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolysed Herz salts, which results in the formation of 2-aminobenzothiazoles with the extrusion of sulfur monoxide . Another method utilizes a tandem reaction with 2-chloroanilines and dithiocarbamates in the presence of palladium catalysts and t-BuOK to synthesize a variety of 2-aminobenzothiazoles with excellent yields . A metal-free synthesis from cyclohexanones and thioureas has also been developed, using catalytic iodine and molecular oxygen as the oxidant . Additionally, copper-catalyzed synthesis from 2-iodophenyl isocyanides, potassium sulfide, and amines has been reported, which constructs one C-N bond and two C-S bonds in a step reaction .
Molecular Structure Analysis
The molecular structure of 2-aminobenzothiazoles comprises an aromatic benzene ring fused with a thiazole ring, which contains both sulfur and nitrogen atoms. This structure is amenable to various chemical modifications due to the presence of reactive sites such as the amino group and the endocyclic nitrogen .
Chemical Reactions Analysis
2-Aminobenzothiazoles are known to undergo a wide array of chemical reactions. They can react with common bis electrophilic reagents to form fused heterocyclic scaffolds. The amino and endocyclic nitrogen functions are particularly reactive, allowing for the synthesis of various heterocycles . Reactions at the amino substituent can occur without affecting the benzene ring, while other reactions may involve both nitrogen atoms in the formal amidine system to yield fused heterocyclic systems . For instance, hydroxyethylation with ethylene chlorohydrin can lead to the formation of 3-β-chloroethylbenzothiazolin-2-one and other related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzothiazoles are influenced by their molecular structure. The presence of both aromatic and heteroaromatic rings imparts stability and potential for interaction with various biological targets. The reactivity of the amino group and the sulfur atom within the thiazole ring allows for the formation of multiple bonds and the synthesis of a wide range of derivatives with diverse properties .
Scientific Research Applications
Antitumor Activity
2-Aminobenzothiazole Hydrochloride has demonstrated significant potential in cancer research, especially in its fluoro-substituted form. Studies have shown that these compounds exhibit cytotoxic activity against various human carcinomas including cervical, breast, colon, and laryngeal cancers. They have been found to reduce de novo protein and DNA synthesis significantly, indicating a strong potential for antitumor applications (Stojković et al., 2006).
Synthesis Methodologies
The efficient synthesis of 2-Aminobenzothiazoles under environmentally benign conditions has been a focus of recent research. Using techniques like microwave irradiation and solvent-free conditions, the synthesis process has become more sustainable and less hazardous. This advancement is crucial for the large-scale production and application of these compounds in various fields (Li et al., 2008).
Interaction with Human Serum Albumin
The interaction of 2-Aminobenzothiazole with human serum albumin (HSA) is important for understanding its transportation mechanism and biotoxicity in vivo. Multi-spectroscopic techniques and molecular modeling studies have revealed insights into the binding constant, binding sites, and the conformational changes of HSA in the presence of 2-Aminobenzothiazole (Sun et al., 2012).
Antibacterial and Antifungal Applications
Various derivatives of 2-Aminobenzothiazole have been synthesized and tested for antibacterial and antifungal activities. These compounds have shown effectiveness against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Khan et al., 2016).
Future Directions
The current trends in the synthesis of biologically active compounds based on 2-aminobenzothiazole have been covered in the literature since 2015 . The development of effective and ecologically friendly alternative reactions based on commercially available reagents and the principles of green chemistry is a promising future direction .
properties
IUPAC Name |
1,3-benzothiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQOZTASNGWDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzothiazole Hydrochloride | |
CAS RN |
94787-08-3 | |
Record name | 2-Aminobenzothiazole Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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